In the ruthenium-catalyzed meta-C–H benzylation reaction [], it likely undergoes a radical process where the heptafluoroisopropyl group facilitates radical generation on the benzylic position, leading to the formation of a benzyl radical that subsequently reacts with the arene substrate.
In the nickel(II)-catalyzed oxidative coupling reaction [], the mechanism likely involves oxidative addition of the nickel catalyst to the C–H bond of 4-(heptafluoroisopropyl)toluene, followed by transmetalation and reductive elimination steps to form the desired coupled product.
4-(Heptafluoroisopropyl)toluene is a fluorinated aromatic hydrocarbon characterized by the molecular formula and a molecular weight of 260.15 g/mol. This compound features a toluene structure with a heptafluoroisopropyl substituent, making it of interest in various chemical applications due to its unique properties.
4-(Heptafluoroisopropyl)toluene is classified as an organic compound within the category of fluorinated compounds. Its Chemical Abstracts Service (CAS) registry number is 2396-26-1. The compound is synthesized for various applications in research and industry, particularly in fields requiring specialized solvents or reagents.
The synthesis of 4-(heptafluoroisopropyl)toluene can be achieved through several methods, primarily involving the reaction of heptafluoroisopropyl halides with aromatic compounds. One notable method involves the reaction of 2-bromoheptafluoropropane with aniline in the presence of sodium dithionite, which facilitates the formation of substituted anilines, including 4-(heptafluoro-2-propyl) aniline . This process typically requires controlled conditions such as temperature and pressure to optimize yield and purity.
The molecular structure of 4-(heptafluoroisopropyl)toluene consists of a benzene ring bonded to a heptafluoroisopropyl group. The presence of fluorine atoms significantly influences the compound's physical and chemical properties, including its polarity and reactivity.
4-(Heptafluoroisopropyl)toluene can undergo various chemical reactions typical of aromatic compounds, including electrophilic substitution reactions. The presence of fluorine atoms may enhance certain reactivity patterns compared to non-fluorinated analogs.
The mechanism generally involves:
4-(Heptafluoroisopropyl)toluene finds applications primarily in scientific research:
Introduction to 4-(Heptafluoroisopropyl)toluene4-(Heptafluoroisopropyl)toluene (CAS 2396-26-1) is a fluorinated aromatic compound with the molecular formula C₁₀H₇F₇ and a molecular weight of 260.151 g/mol. It features a toluene backbone substituted at the para-position with a heptafluoroisopropyl group [–C(CF₃)₂F], imparting high electronegativity and chemical stability. The compound exhibits a boiling point of 148–149°C and a refractive index of 1.395 [1]. Its unique structure makes it valuable for pharmaceutical and materials science applications, where fluorinated groups enhance bioavailability and environmental persistence.
Table 1: Key Identifiers of 4-(Heptafluoroisopropyl)toluene
| Property | Value |
|---|---|
| CAS No. | 2396-26-1 |
| Molecular Formula | C₁₀H₇F₇ |
| Molecular Weight | 260.151 g/mol |
| Boiling Point | 148–149°C |
| Refractive Index | 1.395 |
| SMILES | Cc1ccc(cc1)C(C(F)(F)F)(C(F)(F)F)F |
| InChIKey | XEFRSBQTXVJYKZ-UHFFFAOYSA-N |
Direct fluorination of toluene derivatives to synthesize 4-(heptafluoroisopropyl)toluene typically employs electrophilic or nucleophilic strategies. The heptafluoroisopropyl group is introduced via ipso-substitution or radical pathways using perfluoropropene (C₃F₆) as a reagent. Copper(I) iodide-catalyzed decarboxylative fluorination enables the replacement of carboxylic groups with fluorinated alkyl chains, though its application to this compound requires harsh conditions (150–200°C). Alternatively, halogen-exchange (Halex) reactions leverage the activation of chloride intermediates by crown ethers in anhydrous dimethylformamide (DMF), achieving substitution with hexafluoroacetone derivatives. The strong electron-withdrawing nature of the heptafluoroisopropyl group deactivates the ring toward further electrophilic attack, necessitating protective-group strategies for downstream modifications.
Palladium-catalyzed cross-couplings enable precise functionalization of 4-(heptafluoroisopropyl)toluene’s aromatic core. The Suzuki-Miyaura reaction is particularly effective for attaching aryl/heteroaryl groups to the toluene’s methyl position or ortho to the fluorinated substituent. Key considerations include:
Notably, trifluoroisopropenylzinc reagents undergo stereospecific couplings with vinyl halides to form CF₃-containing dienes, a strategy applicable to nucleoside derivatives [6].
Table 2: Palladium-Catalyzed Cross-Coupling Parameters for Fluorinated Toluene Derivatives
| Reaction Type | Catalyst System | Yield (%) | Key Condition | Application |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd₂(dba)₃/MePhos | 70–81 | EtOH/aq. NaOH, 25°C | p38 MAP kinase inhibitors |
| Suzuki-Miyaura | PdCl₂(APhos) | 93 | iPrOH/H₂O, K₃PO₄, 80°C | PDE4 modulators |
| Vinyl-Zinc Coupling | Pd(PPh₃)₄ | High | THF, reflux | CF₃-nucleosides |
The heptafluoroisopropyl group dominates regiochemical outcomes in electrophilic substitutions on 4-(heptafluoroisopropyl)toluene:
Automated flow platforms integrated with Bayesian optimization algorithms maximize efficiency in multistep syntheses involving 4-(heptafluoroisopropyl)toluene. Key advances include:
Table 3: Optimization Approaches for Multistep Synthesis
| Strategy | Key Feature | Benefit | Case Study |
|---|---|---|---|
| Telescoped Flow | In-line separations, solvent continuity | 50% PMI reduction, no intermediate isolation | Paracetamol synthesis [7] |
| Bayesian Optimization | Adaptive expected improvement acquisition | 40% fewer experiments, 22% yield increase | Suzuki-amidation [7] |
| PAT Integration | In-line HPLC/FTIR with feedback control | Real-time impurity suppression | Imidazopyridine synthesis [4] |
The heptafluoroisopropyl group enables directed ortho-metalation (DoM) by complexing with strong bases. Key protocols:
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3